molecular formula C22H16F2N4O2S2 B2657903 6-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 1116006-88-2

6-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2657903
CAS RN: 1116006-88-2
M. Wt: 470.51
InChI Key: HEDCFPSQOCWLEZ-UHFFFAOYSA-N
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Description

The compound “6-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one” is a complex organic molecule that contains several functional groups, including an oxadiazole ring and a benzoxazinone ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the oxadiazole and benzoxazinone rings. These rings are aromatic, which means they are stable and can participate in pi stacking interactions .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Synthesis and Antimicrobial Activities : Research on the synthesis of 1,2,4-triazole derivatives, including compounds with oxadiazole moieties, has shown that these compounds possess good to moderate activities against various microorganisms. This suggests the potential of the 1,3,4-oxadiazole derivatives for antimicrobial applications (Bektaş et al., 2007).

  • Antifungal and Antibacterial Properties : Another study focused on the synthesis of benzoxazinone derivatives with antimicrobial and antifungal activities. These compounds, similar in structure to the compound , showed effectiveness against several bacterial and fungal strains, highlighting their potential for developing new antimicrobial agents (Sirgamalla & Boda, 2019).

Molecular Structure and Synthesis

  • Structural Analysis and Synthesis : Investigations into the crystal structure of related compounds, such as those containing bromobenzyl and oxadiazole rings, have provided insights into their molecular configurations, intermolecular interactions, and potential for forming stable crystal structures. This structural information is crucial for understanding the compound's reactivity and stability (Fun et al., 2011).

Photophysical and Antimicrobial Studies

  • Photophysical Properties and Antimicrobial Activity : The study of dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives, including their synthesis, structural establishment, and screening for antimicrobial activity, demonstrates the versatility of these compounds. Their broad-spectrum antimicrobial activity against various bacterial and fungal strains, coupled with their photophysical properties, indicates a wide range of potential applications in materials science and medicinal chemistry (Padalkar et al., 2014).

Future Directions

Given the interesting structure of this compound, it could be a valuable target for future research. Studies could focus on its synthesis, its physical and chemical properties, and its potential biological activity .

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4O2S2/c1-12-20(32-21(25-12)13-5-3-2-4-6-13)17-10-18(29)28-22(27-17)31-11-19(30)26-16-8-14(23)7-15(24)9-16/h2-10H,11H2,1H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDCFPSQOCWLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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